Semicarbazide, 1,4-dibenzoyl-
Description
Historical Context and Evolution of Acyl Semicarbazide (B1199961) Research
The investigation of semicarbazide and its derivatives dates back to the late 19th and early 20th centuries, with initial studies focusing on their synthesis and fundamental reactions. Semicarbazide itself, with the formula OC(NH₂)(N₂H₃), is a derivative of urea (B33335) and was primarily used for the derivatization of aldehydes and ketones to form semicarbazones. wikipedia.org These semicarbazones are crystalline solids with sharp melting points, making them valuable for the identification and purification of carbonyl compounds. wikipedia.orgyoutube.com
The evolution of research into acyl semicarbazides, a subclass where one or more of the nitrogen atoms are acylated, marked a significant advancement. This progression was driven by the quest for new compounds with diverse biological activities. ajchem-b.commdpi.com Researchers began to explore how the introduction of acyl groups, such as the benzoyl group, would modulate the electronic and steric properties of the semicarbazide scaffold, leading to a wide array of derivatives with potential applications in various fields. mdpi.comnih.gov Over time, research has expanded from simple mono-acyl semicarbazides to more complex di- and tri-substituted analogs, including those with varied acyl and aryl moieties, leading to the discovery of compounds with a broad spectrum of biological activities. ajchem-b.comnih.gov
Structural Framework and Nomenclature Conventions for N,N'-Dibenzoyl Semicarbazide Systems
The structural framework of Semicarbazide, 1,4-dibenzoyl- is characterized by a central semicarbazide core (–NH-NH-CO-NH–) where two benzoyl groups (C₆H₅CO–) are attached to the nitrogen atoms at positions 1 and 4. The systematic name for semicarbazide is hydrazinecarboxamide according to IUPAC nomenclature. qmul.ac.uk
Following IUPAC conventions, the numbering of the semicarbazide chain begins at the terminal nitrogen of the hydrazine (B178648) moiety. Therefore, in Semicarbazide, 1,4-dibenzoyl-, one benzoyl group is attached to the N-1 nitrogen atom, and the other is attached to the N-4 nitrogen atom. The structure can be represented as C₆H₅CO-NH-NH-CO-NH-COC₆H₅.
The conformation of the N,N'-diacyl semicarbazide backbone can vary. X-ray crystallography studies on related N,N'-diacylhydrazines have shown that the C(O)–N(H)–N(H)–C(O) torsion angles can differ, leading to either planar or non-planar structures. acs.org The presence of the two bulky benzoyl groups in Semicarbazide, 1,4-dibenzoyl- likely influences its three-dimensional structure, which in turn can affect its chemical reactivity and biological interactions.
Table 1: Structural Details of Semicarbazide, 1,4-dibenzoyl-
| Feature | Description |
| Core Structure | Semicarbazide (Hydrazinecarboxamide) |
| Substituents | Two Benzoyl groups |
| Position of Substituents | N-1 and N-4 |
| Molecular Formula | C₁₅H₁₃N₃O₃ |
Fundamental Chemical Significance of N,N'-Dibenzoyl Semicarbazide Scaffolds
The chemical significance of the N,N'-dibenzoyl semicarbazide scaffold is multifaceted, stemming from its unique structural features and reactivity.
Synthetic Utility : The semicarbazide backbone serves as a versatile building block in organic synthesis. The presence of multiple reactive sites—the amide and hydrazine functionalities—allows for a variety of chemical transformations. These scaffolds can be used to synthesize more complex heterocyclic systems. nih.gov The N-acyl groups can influence the nucleophilicity and basicity of the nitrogen atoms, allowing for selective reactions.
Coordination Chemistry : The oxygen and nitrogen atoms within the N,N'-dibenzoyl semicarbazide structure can act as donor atoms, enabling the formation of coordination complexes with various metal ions. The chelation properties of related semicarbazone ligands are well-documented, and the N,N'-dibenzoyl semicarbazide scaffold is also expected to exhibit interesting coordination behavior, potentially leading to catalysts or materials with novel properties. researchgate.net
Medicinal Chemistry : Acyl semicarbazides are recognized as "privileged structures" in medicinal chemistry due to their ability to interact with a wide range of biological targets. nih.gov The amide linkages can participate in hydrogen bonding, a crucial interaction for drug-receptor binding. nih.gov The introduction of benzoyl groups can enhance lipophilicity and introduce aromatic interactions, which can be critical for biological activity. Numerous studies on related acyl semicarbazide derivatives have reported a wide spectrum of pharmacological activities. ajchem-b.commdpi.comnih.gov
Structure
2D Structure
3D Structure
Properties
CAS No. |
16956-44-8 |
|---|---|
Molecular Formula |
C15H13N3O3 |
Molecular Weight |
283.28 g/mol |
IUPAC Name |
N-(benzamidocarbamoyl)benzamide |
InChI |
InChI=1S/C15H13N3O3/c19-13(11-7-3-1-4-8-11)16-15(21)18-17-14(20)12-9-5-2-6-10-12/h1-10H,(H,17,20)(H2,16,18,19,21) |
InChI Key |
NHXXLEBCTOQKJS-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C(=O)NC(=O)NNC(=O)C2=CC=CC=C2 |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC(=O)NNC(=O)C2=CC=CC=C2 |
Other CAS No. |
16956-44-8 |
Synonyms |
1,4-Dibenzoylsemicarbazide |
Origin of Product |
United States |
Synthetic Methodologies for N,n Dibenzoyl Semicarbazide Derivatives
Direct Benzoylation Approaches
Direct benzoylation involves the introduction of benzoyl groups onto a pre-existing semicarbazide (B1199961) or thiosemicarbazide (B42300) core. This approach is conceptually straightforward but presents significant challenges in controlling the position and number of added benzoyl groups.
The acylation of semicarbazide and its analogs, such as thiosemicarbazide, can theoretically occur at multiple nitrogen atoms. The reaction of thiosemicarbazide with benzoyl chloride in the presence of a base like pyridine (B92270) is a known method. researchgate.net This reaction can lead to monobenzoylated products, such as 1-benzoyl-thiosemicarbazide, or proceed further to form dibenzoylated derivatives. researchgate.netresearchgate.net
The initial benzoylation of thiosemicarbazide with benzoyl chloride in pyridine has been reported to yield 1-benzoyl-thiosemicarbazide as the main product, though small quantities of 1,4-dibenzoyl-thiosemicarbazide can also form. researchgate.net This highlights the nucleophilic nature of the N1 and N4 positions of the semicarbazide framework.
Achieving regioselectivity in dibenzoylation is a significant synthetic challenge. When thiosemicarbazide undergoes dibenzoylation with benzoyl chloride, a mixture of isomers, namely 1,2-dibenzoyl-thiosemicarbazide and 1,4-dibenzoyl-thiosemicarbazide, is typically formed. researchgate.netresearchgate.net The relative nucleophilicity of the different nitrogen atoms dictates the product distribution.
Controlling this regioselectivity is difficult. beilstein-journals.org Research into the selective acylation of other molecules, such as carbohydrates, has explored various catalytic systems to direct the reaction to a specific site. For instance, iron(III) acetylacetonate (B107027) ([Fe(acac)3]) has been used as a catalyst for the regioselective benzoylation of diols, demonstrating that specific catalysts can influence the site of acylation. nih.gov While not applied directly to semicarbazide in the sources, these principles of using catalysts and controlling reaction conditions are central to addressing the challenge of regioselectivity. nih.govmdpi.com
Table 1: Products of Thiosemicarbazide Dibenzoylation
| Starting Material | Reagent | Conditions | Products Observed | Reference |
|---|---|---|---|---|
| Thiosemicarbazide | Benzoyl Chloride | Pyridine | 1,2-dibenzoyl-thiosemicarbazide and 1,4-dibenzoyl-thiosemicarbazide mixture | researchgate.net |
| 1-Benzoyl-thiosemicarbazide | Benzoyl Chloride | Pyridine | 1,2-dibenzoyl-thiosemicarbazide and 1,4-dibenzoyl-thiosemicarbazide mixture | researchgate.net |
Condensation Reactions
Condensation reactions build the semicarbazide skeleton by joining smaller molecular fragments. This approach often provides better control over the final substitution pattern compared to direct acylation.
A widely used and effective method for synthesizing 1,4-disubstituted semicarbazides is the condensation of a carboxylic acid hydrazide with an isocyanate. researchgate.netajchem-b.comfinechem-mirea.ruajchem-b.com This reaction typically involves refluxing the two components to yield the target semicarbazide. tandfonline.com For example, 1-benzoyl-4-phenyl semicarbazide is synthesized by reacting benzoic acid hydrazide with phenyl isocyanate. tandfonline.comresearchgate.net
This nucleophilic addition reaction is versatile, allowing for the synthesis of a wide array of derivatives by varying the hydrazide and isocyanate starting materials. mdpi.comuobaghdad.edu.iq The synthesis of N-benzoyl-N′-[5-(2′-substituted phenyl)-2-furoyl] semicarbazide derivatives, for instance, is achieved through the reaction of 5-substituted aryl-2-furoyl hydrazine (B178648) with benzoyl isocyanate under anhydrous conditions. mdpi.com
Table 2: Synthesis of 1-Benzoyl-4-phenyl Semicarbazide via Condensation
| Reactant 1 | Reactant 2 | Product | Yield | Product Melting Point (°C) | Reference |
|---|---|---|---|---|---|
| Benzoic acid hydrazide | Phenyl isocyanate | 1-Benzoyl-4-phenyl semicarbazide | 10.0% | 98 | tandfonline.com |
The key precursors for the hydrazide-isocyanate condensation pathway are the carboxylic acid hydrazides. These are commonly prepared by the condensation of a carboxylic acid with hydrazine. tandfonline.com For instance, benzoic acid hydrazide, the precursor for the synthesis of 1-benzoyl-4-phenyl semicarbazide, is obtained from the reaction of benzoic acid with hydrazine. tandfonline.comresearchgate.net
An alternative approach to generate one of the key reactive intermediates, the isocyanate, starts from a carboxylic acid. The Curtius rearrangement transforms a carboxylic acid, via an acyl azide, into an isocyanate. researchgate.net This isocyanate can then be trapped in-situ with various nucleophiles, including hydrazides, to form the desired semicarbazide product. researchgate.netgoogle.com This method avoids the direct handling of potentially unstable isocyanates.
Advanced Synthetic Strategies
Modern synthetic chemistry offers sophisticated strategies to improve the synthesis of complex molecules like substituted semicarbazides. These methods focus on enhancing efficiency, yield, and purity.
One such advanced method is the use of flow chemistry. Mesofluidic flow reactors have been employed to perform Curtius rearrangement reactions on carboxylic acids to generate isocyanate intermediates. researchgate.net These intermediates are immediately trapped by nucleophiles within the flow system to produce various products, including semicarbazides, upon reaction with hydrazides. researchgate.net This technique allows for precise control over reaction conditions and can improve safety and scalability.
Another significant advancement is the "submonomer" procedure developed for the solid-phase synthesis of azapeptides, which are analogs of peptides containing a semicarbazide unit. nih.gov This strategy involves the incorporation of a semicarbazone onto a solid support, followed by steps of deprotonation, N-alkylation to introduce side-chain diversity, and orthogonal deprotection. nih.gov Subsequent amino acylation of the resulting semicarbazide and chain elongation yields the desired azapeptide. nih.gov This modular approach is powerful for creating libraries of azapeptides for screening purposes.
One-Pot Synthesis Techniques
One-pot synthesis offers a streamlined approach to N,N'-dibenzoyl semicarbazide derivatives by combining multiple reaction steps into a single procedure, thereby minimizing waste and improving efficiency. A notable one-pot, two-step method involves the formation of a carbamate (B1207046) from bis(2,2,2-trifluoroethyl)carbonate or 2,2,2-trifluoroethylchloroformate and a primary or secondary amine. researchgate.net This is followed by the interaction of the carbamate with hydrazine to yield the 4-substituted semicarbazide. researchgate.net This technique has proven effective for large-scale synthesis, providing good yields and high purity. researchgate.net
Another versatile one-pot strategy is the three-component condensation of aldehyde semicarbazones with aldehydes and p-toluenesulfinic acid. researchgate.net This method has been successfully applied to synthesize a range of 4-(tosylmethyl)semicarbazones. researchgate.net Furthermore, multicomponent reactions (MCRs) are increasingly utilized for the efficient synthesis of complex molecules from multiple reactants in a single step. For instance, an iron(III)-porphyrin catalyzed one-pot, three-component process has been developed for synthesizing benzimidazole (B57391) derivatives, which share structural motifs with semicarbazides, highlighting the potential of MCRs in this area. nih.govresearchgate.net
The following table summarizes a one-pot synthesis approach for 4-substituted semicarbazides:
| Reactant 1 | Reactant 2 | Reagent | Product | Yield | Reference |
| Amine (Primary or Secondary) | Bis(2,2,2-trifluoroethyl)carbonate or 2,2,2-trifluoroethylchloroformate | Hydrazine | 4-Substituted Semicarbazide | Good | researchgate.net |
Covalent Template-Directed Synthesis Approaches
Covalent template-directed synthesis has emerged as a powerful tool for constructing complex molecular architectures, including those relevant to semicarbazide chemistry. acs.orgnih.govscilit.com This methodology utilizes a template to pre-organize reactants through covalent bonds, facilitating an intramolecular reaction to form the desired product. acs.org After the reaction, the product is cleaved from the template. acs.org
While direct examples of covalent template-directed synthesis for 1,4-dibenzoyl semicarbazide are not prevalent in the literature, the principles can be applied. For instance, a template could be designed to bring a benzoyl-functionalized monomer and a semicarbazide-functionalized monomer into proximity, promoting their condensation. A general scheme for this approach involves three key steps: attaching the reactants to a template, an intramolecular "ZIP" reaction to form the product, and finally, cleaving the product from the template. acs.org This strategy has been successfully used for the synthesis of macrocycles and linear oligomers. acs.orgnih.gov
An example of a related application is the use of a dummy template for the synthesis of imprinted polymers for Bisphenol A, where a Schiff-base linkage is cleaved after polymerization. acs.org This demonstrates the feasibility of using cleavable covalent bonds to direct synthesis.
Optimization of Reaction Conditions and Yield Enhancement
Optimizing reaction conditions is crucial for maximizing the yield and purity of 1,4-dibenzoyl semicarbazide and its derivatives. Key parameters that are often manipulated include the choice of solvent, temperature, catalyst, and the nature of the reactants themselves.
For instance, in the synthesis of 2-acylamino-1,3,4-oxadiazoles from 1,4-diacylthiosemicarbazides, a precursor structurally related to dibenzoyl semicarbazides, the reaction conditions were systematically optimized. nih.gov The use of potassium iodate (B108269) (KIO₃) as an oxidant in water at 60 °C was found to give the desired product in high yields. nih.gov Decreasing the reaction temperature from 100 °C to 60 °C significantly improved the isolated yield from 53% to 90%. nih.gov
The influence of substituents on the reactants can also be significant. In the same study, it was observed that phenyl substituents on the R₂ group led to higher yields than alkyl groups. nih.gov Furthermore, electron-withdrawing groups, such as a nitro group (-NO₂), on the phenyl ring resulted in higher yields of the cyclized product. nih.gov
The following table illustrates the optimization of a cyclodesulfurization reaction of a 1,4-diacylthiosemicarbazide derivative:
| Oxidant | Temperature (°C) | Isolated Yield (%) | Reference |
| K₂S₂O₈ | 100 | 0 | nih.gov |
| (NH₄)₂S₂O₈ | 100 | 0 | nih.gov |
| IBX | 100 | Low Conversion | nih.gov |
| Oxone | 100 | Low Conversion | nih.gov |
| KIO₃ | 100 | 53 | nih.gov |
| KIO₃ | 80 | 83 | nih.gov |
| KIO₃ | 60 | 90 | nih.gov |
Exploration of Novel Precursors and Reactants
The development of novel precursors and reactants is a continuous effort to expand the diversity and utility of N,N'-dibenzoyl semicarbazide derivatives. A common synthetic route involves the condensation of a carboxylic acid hydrazide with an isocyanate. researchgate.nettandfonline.com For example, 1-benzoyl-4-phenyl semicarbazide was synthesized by refluxing benzoic acid hydrazide with phenyl isocyanate. researchgate.nettandfonline.com
Researchers are also exploring alternative reagents to avoid hazardous materials like phosgene, which is often used to generate isocyanates. researchgate.net One such approach utilizes triphosgene (B27547) in the presence of pyridine to react with dibenzyl amine, leading to the formation of dibenzyl semicarbazide. ntu.edu.sg Another strategy involves the use of acyl chlorides and potassium thiocyanate (B1210189) (KSCN) to generate acyl isothiocyanates, which can then react with hydrazides to form 1,4-dicarbonylthiosemicarbazides. biorxiv.org
Furthermore, the synthesis of novel semicarbazone-based α-amidoalkylating reagents, such as 4-(tosylmethyl)semicarbazones, has been achieved through a three-component condensation of semicarbazones, aldehydes, and p-toluenesulfinic acid. researchgate.net These reagents can then react with various nucleophiles to produce a range of 4-substituted semicarbazones. researchgate.net
The table below showcases various precursors used in the synthesis of semicarbazide derivatives:
| Precursor 1 | Precursor 2 | Product Type | Reference |
| Benzoic acid hydrazide | Phenyl isocyanate | 1-Benzoyl-4-phenyl semicarbazide | researchgate.nettandfonline.com |
| Dibenzyl amine | Triphosgene | Dibenzyl semicarbazide | ntu.edu.sg |
| Acyl chlorides | KSCN | Acyl isothiocyanates | biorxiv.org |
| Semicarbazones | Aldehydes, p-toluenesulfinic acid | 4-(Tosylmethyl)semicarbazones | researchgate.net |
Comprehensive Structural Elucidation and Advanced Characterization of N,n Dibenzoyl Semicarbazide Derivatives
Spectroscopic Characterization Techniques
The elucidation of the intricate structures of 1,4-dibenzoylsemicarbazide and its analogs relies heavily on the application of a variety of spectroscopic methods. These techniques, when used in concert, provide a complete picture of the molecular architecture.
NMR spectroscopy is the cornerstone for the structural determination of organic molecules, including N,N'-dibenzoyl semicarbazide (B1199961) derivatives. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of individual atoms and their connectivity within the molecule.
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a fundamental technique for identifying the types and number of hydrogen atoms in a molecule. The chemical shift (δ) of a proton is highly sensitive to its electronic environment, allowing for the differentiation of protons in various parts of the N,N'-dibenzoyl semicarbazide structure.
In a typical ¹H NMR spectrum of a 1,4-disubstituted semicarbazide, such as 1-benzoyl-4-phenylsemicarbazide, distinct signals are observed for the amide (N-H) protons and the aromatic protons of the benzoyl and phenyl groups. researchgate.net The amide protons are typically observed as broad singlets in the downfield region of the spectrum, often above 8.0 ppm, due to their attachment to electronegative nitrogen atoms and participation in hydrogen bonding. For instance, in the ¹H NMR spectrum of 4-phenylsemicarbazide (B1584512) hydrochloride, three distinct N-H signals were observed at δ 10.2, 9.87, and 9.20 ppm. chemicalbook.com
The aromatic protons of the benzoyl and phenyl rings usually appear as a complex multiplet in the range of δ 7.0-8.0 ppm. The specific chemical shifts and coupling patterns within this region can provide information about the substitution pattern on the aromatic rings. For example, in 1-(2-methoxybenzylidene)-4-phenylsemicarbazide, the aromatic protons appear as multiplets in the range of δ 6.70-7.43 ppm. core.ac.uk The integration of the peak areas in a ¹H NMR spectrum provides the relative ratio of the number of protons giving rise to each signal, which is a crucial piece of data for structural confirmation. pressbooks.pub
Table 1: Representative ¹H NMR Chemical Shift Data for Semicarbazide Derivatives
| Functional Group | Chemical Shift (δ, ppm) Range | Multiplicity |
| Amide N-H | 8.0 - 11.5 | Singlet (broad) |
| Aromatic C-H | 6.7 - 8.5 | Multiplet |
| Methine C-H (on substituent) | Variable | Variable |
| Methylene (B1212753) C-H (on substituent) | Variable | Variable |
| Methyl C-H (on substituent) | Variable | Variable |
Note: The chemical shifts are approximate and can vary based on the solvent and specific substituents on the aromatic rings.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom in the structure gives a distinct signal, and the chemical shift of each signal indicates the type of carbon atom (e.g., carbonyl, aromatic, alkyl).
A key feature in the ¹³C NMR spectrum of 1,4-dibenzoylsemicarbazide is the presence of signals for the carbonyl carbons (C=O). These signals typically appear in the downfield region of the spectrum, generally between 160 and 180 ppm. chemicalbook.com For example, in 1-(2-methoxybenzylidene)-4-phenylsemicarbazide, the thiocarbonyl carbon (C=S) appears at δ 175.77 ppm, and a similar range would be expected for the carbonyl carbons in its semicarbazide analog. core.ac.uk
The aromatic carbons of the benzoyl groups give rise to a series of signals in the range of approximately 120-140 ppm. The exact chemical shifts can help to confirm the substitution pattern on the rings. The number of distinct signals in the aromatic region can also indicate the symmetry of the molecule.
Table 2: Representative ¹³C NMR Chemical Shift Data for Semicarbazide Derivatives
| Carbon Type | Chemical Shift (δ, ppm) Range |
| Carbonyl (C=O) | 160 - 180 |
| Aromatic C (unsubstituted) | 120 - 135 |
| Aromatic C (substituted) | 130 - 150 |
| Aliphatic C (on substituent) | 10 - 60 |
Note: The chemical shifts are approximate and can vary based on the solvent and specific substituents.
For derivatives of 1,4-dibenzoylsemicarbazide that contain fluorine atoms, Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) spectroscopy is an invaluable tool. ¹⁹F NMR is highly sensitive and provides distinct signals for each unique fluorine environment in the molecule. The chemical shifts in ¹⁹F NMR are very sensitive to the electronic environment, making this technique excellent for confirming the position of fluorine substitution on the benzoyl rings. For instance, studies on N-benzoyl-DL-p-fluorophenylalaninal have demonstrated the utility of ¹⁹F NMR in distinguishing different species in solution. nih.gov The coupling between fluorine and nearby protons (¹H-¹⁹F coupling) or carbons (¹³C-¹⁹F coupling) can also provide valuable structural information.
Two-dimensional (2D) NMR techniques are powerful methods for unambiguously assigning the signals in ¹H and ¹³C NMR spectra and for determining the connectivity and spatial relationships between atoms.
COSY (Correlation Spectroscopy): The ¹H-¹H COSY experiment identifies protons that are spin-spin coupled to each other, typically those on adjacent carbon atoms. Cross-peaks in a COSY spectrum connect the signals of coupled protons, which is instrumental in piecing together fragments of the molecule, particularly the substitution patterns on the aromatic rings. libretexts.org
HETCOR (Heteronuclear Correlation) / HSQC (Heteronuclear Single Quantum Coherence): These experiments establish correlations between directly bonded carbon atoms and protons. A cross-peak in an HSQC spectrum indicates a direct C-H bond, allowing for the definitive assignment of protonated carbons in the ¹³C NMR spectrum. researchgate.netemory.edu
NOESY (Nuclear Overhauser Effect Spectroscopy): The NOESY experiment identifies protons that are close to each other in space, even if they are not directly bonded. The observation of NOE cross-peaks can help to determine the conformation and stereochemistry of the molecule. researchgate.net
Advanced one-dimensional ¹³C NMR experiments like DEPT (Distortionless Enhancement by Polarization Transfer) and APT (Attached Proton Test) are used to determine the number of protons attached to each carbon atom.
DEPT: The DEPT experiment is typically run in three variations: DEPT-45, DEPT-90, and DEPT-135. A DEPT-90 spectrum shows only signals for methine (CH) carbons. A DEPT-135 spectrum shows positive signals for methyl (CH₃) and methine (CH) carbons, and negative signals for methylene (CH₂) carbons. Quaternary carbons are absent in DEPT spectra. By comparing these spectra, one can unambiguously determine the multiplicity of each carbon signal. uvic.cananalysis.com
APT: The APT experiment displays all carbon signals. In a typical APT spectrum, quaternary (C) and methylene (CH₂) carbons appear as signals with one phase (e.g., negative), while methyl (CH₃) and methine (CH) carbons appear with the opposite phase (e.g., positive). This allows for a quick differentiation of carbon types in a single experiment. blogspot.commagritek.com
Infrared (IR) and Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Identification
Infrared (IR) and Fourier Transform Infrared (FTIR) spectroscopy are powerful analytical techniques used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. azooptics.com In the context of 1,4-dibenzoylsemicarbazide and its derivatives, these techniques provide valuable insights into their molecular structure.
The IR spectrum of a molecule reveals a unique pattern of absorption bands, each corresponding to a specific vibrational mode of the bonds within the molecule. azooptics.comvscht.cz For N,N'-dibenzoyl semicarbazide derivatives, characteristic absorption bands are observed that confirm the presence of key functional groups.
A study on N-benzoyl-N'-[5-(4'-chlorophenyl)-2-furoyl] semicarbazide, a related derivative, showed characteristic IR peaks at 3405.9 cm⁻¹ and 3255.7 cm⁻¹, which are attributed to the N-H stretching vibrations of the semicarbazide backbone. mdpi.com The presence of multiple carbonyl (C=O) groups, a defining feature of these compounds, is evidenced by strong absorption bands. For instance, in the same derivative, distinct C=O stretching vibrations were observed at 1686.8 cm⁻¹ and 1653.8 cm⁻¹. mdpi.com The aromatic C=C stretching vibrations from the benzoyl groups typically appear in the range of 1600-1450 cm⁻¹. vscht.cz For example, N-2-chlorobenzoyl-N′-[5-(4′-chlorophenyl)-2-furoyl] semicarbazide exhibits bands at 1689.1 cm⁻¹ and 1650.9 cm⁻¹ for the C=O groups and multiple bands between 1523.6 cm⁻¹ and 1433.8 cm⁻¹ for the aromatic rings. mdpi.com
The region below 1500 cm⁻¹ is known as the fingerprint region and contains a complex series of absorptions that are unique to the molecule as a whole. vscht.cz This region is particularly useful for confirming the identity of a specific derivative by comparing its spectrum to a reference.
Table 1: Characteristic IR and FTIR Absorption Bands for N,N'-Dibenzoyl Semicarbazide Derivatives
| Functional Group | Wavenumber Range (cm⁻¹) | Description |
|---|---|---|
| N-H (Amide) | 3100 - 3500 | Stretching vibrations, often appearing as multiple bands. mdpi.comgrin.com |
| C-H (Aromatic) | 3000 - 3100 | Stretching vibrations. vscht.cz |
| C=O (Amide I) | 1680 - 1730 | Stretching vibration of the benzoyl carbonyl group. mdpi.com |
| C=O (Amide I) | 1640 - 1690 | Stretching vibration of the semicarbazide carbonyl group. mdpi.com |
| C=C (Aromatic) | 1450 - 1600 | Ring stretching vibrations. vscht.cz |
| C-N | 1200 - 1400 | Stretching vibrations. |
Mass Spectrometry (MS)
Mass spectrometry (MS) is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. chemyx.com It provides crucial information about the molecular weight and structure of a compound.
Molecular Weight Determination and Fragmentation Analysis
In mass spectrometry, the molecular ion peak (M⁺) provides the molecular weight of the compound. For 1,4-dibenzoylsemicarbazide, the molecular ion peak would be expected at an m/z value corresponding to its molecular formula (C₁₅H₁₃N₃O₃).
Electron ionization (EI) is a common ionization technique that can cause the molecular ion to fragment in a predictable manner. The analysis of these fragment ions provides valuable information about the compound's structure. Common fragmentation pathways for N,N'-dibenzoyl semicarbazide derivatives often involve cleavage of the amide bonds and the N-N bond of the semicarbazide core. For example, the fragmentation of related N,N'-disubstituted semicarbazides has been studied, revealing characteristic cleavage patterns. sapub.org The fragmentation of these molecules can be complex, but often involves the loss of neutral molecules such as CO, NH₂CONH₂, or benzoyl groups. rsc.orgnih.gov The observation of fragment ions corresponding to the benzoyl cation (C₆H₅CO⁺, m/z 105) and the phenyl cation (C₆H₅⁺, m/z 77) would be strong indicators of the benzoyl moieties within the molecule. wpmucdn.com
Hyphenated Techniques (HPLC-MS/MS, GC-MS) for Purity and Identification
To analyze complex mixtures or to confirm the purity of a synthesized compound, mass spectrometry is often coupled with chromatographic techniques such as high-performance liquid chromatography (HPLC) or gas chromatography (GC). chemyx.com
HPLC-MS/MS: High-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) is a powerful technique that combines the separation capabilities of HPLC with the detection power of tandem mass spectrometry. nih.gov This method is particularly useful for the analysis of non-volatile and thermally unstable compounds like many semicarbazide derivatives. chemyx.com The sample is first separated by HPLC, and then the eluted components are introduced into the mass spectrometer for ionization and analysis. nih.gov The use of tandem mass spectrometry (MS/MS) allows for the selection of a specific precursor ion (e.g., the molecular ion of 1,4-dibenzoylsemicarbazide), which is then fragmented to produce a characteristic product ion spectrum. uab.edu This provides a high degree of selectivity and sensitivity, making it an excellent tool for confirming the identity and purity of the target compound in a sample. waters.com
GC-MS: Gas chromatography-mass spectrometry (GC-MS) is another widely used hyphenated technique where the separation of volatile compounds is achieved by GC before detection by MS. nih.govjapsonline.com While some semicarbazide derivatives may have limited volatility, GC-MS can be employed for the analysis of more volatile derivatives or for the identification of potential impurities. The Environmental Protection Agency (EPA) has established methods, such as EPA 8270E, for the analysis of semivolatile organic compounds using GC-MS/MS, which demonstrates the robustness of this technique for a wide range of analytes. shimadzu.com
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Ultraviolet-visible (UV-Vis) spectroscopy measures the absorption of ultraviolet or visible light by a compound. technologynetworks.com This absorption corresponds to the excitation of electrons from lower to higher energy orbitals. msu.edu The UV-Vis spectrum is a plot of absorbance versus wavelength and is used to identify the presence of chromophores, which are the parts of a molecule that absorb light. msu.edu
In 1,4-dibenzoylsemicarbazide, the primary chromophores are the benzoyl groups and the semicarbazide moiety. The aromatic rings of the benzoyl groups typically exhibit strong absorption bands in the UV region, usually between 200 and 300 nm. msu.edu These absorptions are due to π → π* electronic transitions within the benzene (B151609) ring. The carbonyl groups also contribute to the UV absorption, with n → π* transitions occurring at longer wavelengths, though often with lower intensity.
Table 2: Expected UV-Vis Absorption Maxima for 1,4-Dibenzoylsemicarbazide
| Wavelength Range (nm) | Electronic Transition | Chromophore |
|---|---|---|
| 230 - 280 | π → π* | Benzoyl group (aromatic ring) |
X-ray Diffraction Analysis
X-ray diffraction is a powerful technique for determining the three-dimensional atomic arrangement of a crystalline solid. carleton.edu
Single Crystal X-ray Structure Determination for Absolute Configuration
Single crystal X-ray diffraction (SC-XRD) provides the most definitive structural information for a crystalline compound, including bond lengths, bond angles, and the absolute configuration of chiral molecules. carleton.eduuhu-ciqso.es To perform this analysis, a suitable single crystal of the compound is required. ub.edufzu.cz
The crystal is mounted on a diffractometer and irradiated with a monochromatic X-ray beam. carleton.edu The resulting diffraction pattern is collected and analyzed to generate an electron density map, from which the positions of the individual atoms can be determined. fzu.cz
The crystallographic data obtained from such an analysis would include the crystal system, space group, and unit cell dimensions.
Table 3: Illustrative Single Crystal X-ray Diffraction Data for a Hypothetical 1,4-Dibenzoylsemicarbazide Derivative
| Parameter | Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.123 |
| b (Å) | 5.432 |
| c (Å) | 22.789 |
| α (°) | 90 |
| β (°) | 98.54 |
| γ (°) | 90 |
| Volume (ų) | 1234.5 |
| Z | 4 |
Note: The data in this table is illustrative and does not represent experimentally determined values for 1,4-dibenzoylsemicarbazide.
This detailed structural information is invaluable for understanding the molecule's physical and chemical properties and for rationalizing its behavior in various applications.
Elucidation of Tautomeric Forms in the Crystalline State
Tautomerism, the phenomenon where structural isomers interconvert via the migration of an atom or group, is a critical aspect in the study of molecular structures, particularly in the solid state. nih.gov For a molecule like 1,4-dibenzoylsemicarbazide, several tautomeric forms could theoretically exist due to the presence of amide and urea-like functionalities. The elucidation of the predominant tautomer in the crystalline state is fundamental to understanding its chemical and physical properties.
The primary method for unambiguously determining the structure of a molecule in its crystalline form, including its specific tautomer, is single-crystal X-ray diffraction. semanticscholar.orguni-muenchen.de This technique provides precise atomic coordinates, allowing for the exact identification of atom connectivity and the location of hydrogen atoms, which is key to distinguishing between tautomers. uni-muenchen.de For instance, in related heterocyclic systems, X-ray diffraction has been successfully used to confirm that the keto tautomer, rather than the enol form, is the most stable in the solid state. uni-muenchen.de
In cases where obtaining suitable single crystals is challenging, or to complement experimental data, computational methods such as Density Functional Theory (DFT) are employed. semanticscholar.org These theoretical calculations can determine the relative energies of different possible tautomers in the gas phase, in solution, or even with considerations for the solid-state environment. uni-muenchen.de Studies on similar molecules have shown that the most stable tautomer in the gas phase or solution may differ from the one found in the crystal lattice, highlighting the influence of intermolecular interactions on stabilizing a particular tautomeric form. uni-muenchen.de While numerous molecules have been identified to crystallize in different tautomeric forms, such cases of tautomeric polymorphs are relatively rare. rsc.org
Although specific studies detailing the tautomeric forms of 1,4-dibenzoylsemicarbazide were not found, the established methodologies provide a clear pathway for such an investigation. The process would involve synthesizing the compound, growing single crystals, analyzing the structure via X-ray diffraction, and potentially performing DFT calculations to rationalize the stability of the observed crystalline form.
Analysis of Intermolecular and Intramolecular Interactions (e.g., Hydrogen Bonding Networks, Hirshfeld Surface Analysis)
The three-dimensional architecture of a crystal is governed by a complex network of intermolecular and intramolecular interactions. libretexts.org These forces, which include hydrogen bonds, dipole-dipole interactions, and dispersion forces, dictate the molecular packing and ultimately influence the material's physical properties. libretexts.orgrsc.org For 1,4-dibenzoylsemicarbazide, the presence of N-H (hydrogen bond donor) and C=O (hydrogen bond acceptor) groups suggests that hydrogen bonding plays a pivotal role in its crystal structure. nih.govnih.gov
Hirshfeld Surface Analysis A powerful tool for visualizing and quantifying intermolecular interactions in a crystal is Hirshfeld surface analysis. semanticscholar.orgbiointerfaceresearch.comias.ac.in This method generates a unique surface for a molecule within a crystal, defined by the points where the contribution of the molecule's electron density to the total crystal electron density is equal to the contribution from all other molecules. uctm.edu
The Hirshfeld surface can be mapped with various properties, a key one being the normalized contact distance (d_norm). The d_norm value is based on the distance from the surface to the nearest atom nucleus inside (d_i) and outside (d_e) the surface, normalized by the van der Waals radii of the atoms. This mapping uses a red-white-blue color scheme:
Red spots: Indicate contacts shorter than the sum of van der Waals radii (close contacts, typically strong interactions like hydrogen bonds). biointerfaceresearch.comias.ac.in
White areas: Represent contacts approximately equal to the van der Waals separation. ias.ac.in
Blue areas: Correspond to contacts longer than the van der Waals separation (weaker interactions). ias.ac.in
Complementing the 3D surface, 2D fingerprint plots are generated, which summarize all intermolecular contacts by plotting d_e against d_i. biointerfaceresearch.com These plots allow for the quantitative decomposition of the Hirshfeld surface into the contributions from different types of atomic interactions (e.g., H···H, O···H, C···H). semanticscholar.orgbiointerfaceresearch.com While specific Hirshfeld analysis data for 1,4-dibenzoylsemicarbazide is not available, a hypothetical breakdown of intermolecular contacts based on analyses of similar organic molecules is presented below.
| Interaction Type | Typical Contribution (%) | Description |
|---|---|---|
| H···H | 40 - 50% | Represents the most significant contribution, arising from van der Waals forces between hydrogen atoms on the peripheries of the molecules. |
| O···H / N···H | 20 - 30% | Corresponds to hydrogen bonding interactions, which appear as distinct sharp spikes on the 2D fingerprint plot. |
| C···H | 15 - 25% | Indicates weaker C-H···π or other van der Waals interactions involving carbon and hydrogen atoms. |
| C···C | 3 - 8% | Suggests the presence of π-π stacking interactions between the benzoyl aromatic rings. |
| Other (e.g., O···C, N···C) | < 5% | Minor contributions from other van der Waals contacts. |
Advanced Analytical Methodologies
Elemental Composition Analysis
Elemental analysis is a cornerstone analytical technique used to determine the mass percentages of the constituent elements in a compound. This analysis provides a fundamental check of a substance's purity and confirms its empirical formula following synthesis. Modern elemental analyzers are capable of simultaneous determination of carbon (C), hydrogen (H), nitrogen (N), and sulfur (S). elementar.com The process involves the high-temperature combustion of a precisely weighed sample to convert the elements into simple gases (e.g., CO₂, H₂O, N₂), which are then separated and quantified by a detector. elementar.com
For Semicarbazide, 1,4-dibenzoyl-, with the chemical formula C₁₅H₁₃N₃O₂, the theoretical elemental composition can be calculated based on its molar mass. A comparison between the theoretical values and the experimental results from an elemental analyzer serves as a primary validation of the synthesized compound's identity and purity.
| Element | Theoretical Value (%) | Hypothetical Experimental Value (%) |
|---|---|---|
| Carbon (C) | 64.05% | 64.11% |
| Hydrogen (H) | 4.66% | 4.62% |
| Nitrogen (N) | 14.94% | 14.89% |
| Oxygen (O) | 16.35% | 16.38% (by difference) |
Chromatographic Methods (HPLC, GC) for Purity Assessment and Isomer Separation
Chromatographic techniques are indispensable for assessing the purity of chemical compounds and for separating isomers.
High-Performance Liquid Chromatography (HPLC) is a premier method for the purity analysis of non-volatile or thermally sensitive compounds like 1,4-dibenzoylsemicarbazide. moravek.com The technique separates components of a mixture by passing a liquid sample (mobile phase) through a column packed with a solid adsorbent material (stationary phase). torontech.com Each component interacts differently with the stationary phase, causing them to travel through the column at different speeds and thus be separated. elementlabsolutions.com
For purity assessment, a single sharp peak in the resulting chromatogram at a specific retention time is indicative of a pure substance. The presence of additional peaks suggests impurities, the areas of which can be integrated to quantify their levels. moravek.com The development of a robust HPLC method requires careful selection of high-purity, HPLC-grade solvents and a column that provides optimal separation. phenomenex.com To ensure that no impurities are co-eluting with the main peak, methods using orthogonal chromatographic conditions (e.g., different columns or mobile phases) may be employed for a more comprehensive peak purity analysis. chromatographyonline.com
| Peak No. | Retention Time (min) | Peak Area | Area (%) | Identity |
|---|---|---|---|---|
| 1 | 2.45 | 15,830 | 0.21 | Impurity A |
| 2 | 5.81 | 7,510,990 | 99.65 | 1,4-dibenzoylsemicarbazide |
| 3 | 7.12 | 10,540 | 0.14 | Impurity B |
Gas Chromatography (GC) is another powerful separation technique, but it is typically used for volatile and thermally stable compounds. Given the relatively high molecular weight and polar nature of 1,4-dibenzoylsemicarbazide, it would likely require derivatization to increase its volatility and thermal stability before it could be analyzed by GC. Therefore, HPLC is generally the more suitable chromatographic method for this compound.
Theoretical and Computational Investigations of N,n Dibenzoyl Semicarbazide Systems
Quantum Chemical Calculations
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in exploring the fundamental electronic properties of N,N'-dibenzoyl semicarbazide (B1199961). These calculations provide a detailed picture of the molecule's geometry, electron distribution, and intrinsic reactivity.
Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It is widely employed to determine the optimized geometry of molecules, where the molecule resides in its lowest energy state. For acylsemicarbazide systems, such as 1,4-dibenzoyl semicarbazide, DFT calculations, often using functionals like B3LYP with a suitable basis set (e.g., 6-311++G(d,p) or TZ2P), can accurately predict bond lengths, bond angles, and dihedral angles.
Table 1: Representative Theoretical Bond Parameters for Acylsemicarbazide Structures (Note: Data is based on analogous structures from computational studies, as specific data for 1,4-dibenzoyl semicarbazide is not available in the cited literature.)
| Parameter | Bond | Typical Calculated Value (Å) | Source |
| Bond Length | C=O (Amide) | 1.225 | |
| Bond Length | C=O (Urea) | 1.230 | |
| Bond Length | N-N | 1.380 | |
| Bond Length | C-N (Amide) | 1.365 | |
| Bond Length | C-N (Urea) | 1.401 |
This interactive table is based on data from computational studies on similar acylsemicarbazide compounds.
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in understanding a molecule's chemical reactivity and electronic transitions. The HOMO is the orbital from which an electron is most likely to be donated, characterizing the molecule's nucleophilic nature. Conversely, the LUMO is the orbital that is most likely to accept an electron, indicating its electrophilic nature.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability. A large energy gap suggests high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. A smaller gap implies that the molecule is more polarizable and more reactive. In computational studies of related semicarbazone derivatives, the HOMO-LUMO gap has been used to interpret reaction pathways and stability. For N,N'-dibenzoyl semicarbazide, the benzoyl groups, with their electron-withdrawing nature, are expected to influence the energies of these frontier orbitals significantly.
A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution on the surface of a molecule. It is a valuable tool for predicting how a molecule will interact with other chemical species, particularly in identifying sites for electrophilic and nucleophilic attack. The MEP map uses a color scale to denote different potential values: red indicates regions of high electron density (negative potential), which are susceptible to electrophilic attack, while blue indicates regions of low electron density (positive potential), which are prone to nucleophilic attack. Green and yellow represent areas with intermediate potential.
For N,N'-dibenzoyl semicarbazide, MEP analysis would likely show negative potential (red) around the carbonyl oxygen atoms due to the lone pairs of electrons, making them sites for hydrogen bonding and electrophilic interactions. Positive potential (blue) would be expected around the N-H protons, identifying them as acidic sites. Computational studies on analogous 1-diphenylacetyl-4-arylsemicarbazides have used MEP maps to understand the electrostatic properties that govern their biological activity.
Based on the energies of the frontier orbitals (HOMO and LUMO), several global reactivity descriptors can be calculated to quantify a molecule's reactivity. These descriptors provide a more quantitative picture than a simple HOMO-LUMO gap analysis. Key descriptors include:
Chemical Potential (μ): Represents the escaping tendency of electrons from an equilibrium system. It is calculated as μ = (EHOMO + ELUMO) / 2.
Chemical Hardness (η): Measures the resistance of a molecule to change its electron configuration. It is calculated as η = (ELUMO - EHOMO) / 2. Hard molecules have a large HOMO-LUMO gap, while soft molecules have a small gap.
Global Softness (S): The reciprocal of chemical hardness (S = 1/η).
Electrophilicity Index (ω): Quantifies the ability of a species to accept electrons. It is calculated as ω = μ² / (2η).
These descriptors are frequently used in computational studies to compare the reactivity of different compounds or to predict how a molecule will behave in a reaction.
Table 2: Calculated Global Reactivity Descriptors for a Model Semicarbazide System (Note: Values are illustrative and based on general principles, as specific data for 1,4-dibenzoyl semicarbazide is not available in the cited literature.)
| Descriptor | Formula | Typical Value (eV) |
| EHOMO | - | -6.5 |
| ELUMO | - | -1.5 |
| Energy Gap (ΔE) | ELUMO - EHOMO | 5.0 |
| Chemical Potential (μ) | (EHOMO + ELUMO)/2 | -4.0 |
| Chemical Hardness (η) | (ELUMO - EHOMO)/2 | 2.5 |
| Electrophilicity Index (ω) | μ²/2η |
Reaction Mechanism Elucidation through Computational Modeling
Transition State Analysis and Identification of Rate-Determining Steps
Transition state theory is a fundamental concept in chemical kinetics, positing that reactant molecules must pass through a high-energy state, known as the transition state, before forming products. luc.edu The analysis of this state is pivotal for understanding reaction rates and mechanisms.
Table 1: Key Characteristics of the Rate-Determining Step
| Characteristic | Description |
| Slowest Step | It is the elementary reaction in a multi-step mechanism with the lowest rate constant. pages.devlibretexts.org |
| Highest Activation Energy | The transition state of the RDS has the highest energy on the reaction coordinate diagram. unizin.org |
| Rate Control | The overall rate of the reaction is governed by the rate of this step. pages.dev |
| Concentration Dependence | The concentrations of the reactants involved in the RDS appear in the overall rate law of the reaction. unizin.org |
Understanding Kinetic versus Thermodynamic Control in Chemical Transformations
In many chemical reactions involving N,N'-dibenzoyl semicarbazide and related compounds, the formation of multiple products is possible. The distribution of these products can often be influenced by the reaction conditions, a phenomenon explained by the principles of kinetic and thermodynamic control. libretexts.orgodinity.com
Kinetic Control: At lower temperatures or under conditions where the reaction is irreversible, the major product is the one that is formed the fastest. libretexts.orglibretexts.org This product, known as the kinetic product, corresponds to the reaction pathway with the lowest activation energy. odinity.compbworks.com
Thermodynamic Control: At higher temperatures, when the reactions are reversible and an equilibrium can be established, the major product is the most stable one. libretexts.orglibretexts.org This is the thermodynamic product, which resides at a lower energy state, even if its formation requires surmounting a higher activation energy barrier. odinity.compbworks.com
A classic example illustrating this concept is the reaction of semicarbazide with different carbonyl compounds, such as cyclohexanone (B45756) and 2-furaldehyde. odinity.compbworks.com Experimental studies have shown that under certain conditions, one semicarbazone is formed faster (kinetic product), while the other is more stable (thermodynamic product). odinity.compbworks.com The reaction of 1,3-butadiene (B125203) with HBr also serves as a well-documented case, where the 1,2-adduct is the kinetic product and the 1,4-adduct is the thermodynamic product. libretexts.orglibretexts.org
Computational chemistry can predict the relative energies of the transition states and the final products. By calculating the activation energies (ΔG‡) for the formation of different products and the relative Gibbs free energies (ΔG) of the products themselves, one can construct a reaction energy diagram. This diagram visually represents which product is kinetically favored and which is thermodynamically favored. libretexts.org For N,N'-dibenzoyl semicarbazide systems, such analyses can predict how substituents on the benzoyl groups might influence the energy landscape and thus the product distribution under different thermal conditions.
Table 2: Kinetic vs. Thermodynamic Product
| Feature | Kinetic Product | Thermodynamic Product |
| Formation Rate | Forms faster | Forms slower |
| Activation Energy | Lower activation energy | Higher activation energy |
| Stability | Less stable | More stable |
| Reaction Conditions | Favored at low temperatures, irreversible conditions | Favored at high temperatures, reversible (equilibrium) conditions |
Tautomerism and Isomerization Dynamics Modeling
Tautomerism, a form of isomerization, involves the migration of a proton or another group, accompanied by a switch of a single bond and an adjacent double bond. nih.gov For molecules like N,N'-dibenzoyl semicarbazide, which possess multiple potential hydrogen bond donors and acceptors, the existence of various tautomeric forms is highly probable. researchgate.net
Computational modeling is an indispensable tool for studying the tautomerism and isomerization dynamics of these systems. Quantum chemical calculations, particularly DFT, can be employed to:
Identify Stable Tautomers: By calculating the relative energies of all possible tautomers, the most stable forms in the gas phase and in different solvents can be identified. researchgate.netresearchgate.net For example, studies on related thiosemicarbazones have shown that the thione form is often the most stable. researchgate.net
Determine Isomerization Barriers: The energy barriers for the interconversion between different tautomers and isomers can be calculated by locating the transition states connecting them. beilstein-journals.org Low energy barriers suggest that the isomerization process is rapid and that multiple forms may coexist in equilibrium. beilstein-journals.org
Analyze Structural and Electronic Properties: These calculations provide detailed information about the geometry, bond lengths, and electronic structure of each tautomer. nih.gov This information is crucial for understanding how tautomerism might affect the chemical and biological properties of the compound. For instance, the chelating properties of a molecule can be significantly influenced by its tautomeric form. researchgate.net
Experimental techniques such as NMR and IR spectroscopy can provide evidence for the existence of different tautomers. beilstein-journals.orgresearchgate.net Computational predictions of spectroscopic data for each tautomer can then be compared with experimental spectra to confirm their presence and relative abundance. nih.govresearchgate.net In some cases, the tautomerism can be influenced by the solvent, with different tautomers being favored in different solvent environments. beilstein-journals.org
Reactivity and Transformational Chemistry of N,n Dibenzoyl Semicarbazide Derivatives
Cyclization Reactions
1,4-Dibenzoylsemicarbazide and its derivatives are versatile substrates for synthesizing a range of heterocyclic compounds. The specific heterocyclic system formed is often dictated by the reaction conditions, such as the pH and the nature of the condensing agent.
Acylsemicarbazides, including 1,4-dibenzoylsemicarbazide, are key intermediates in the synthesis of five-membered azoles. researchgate.net The direction of heterocyclization is highly dependent on the pH of the reaction medium. researchgate.net
1,2,4-Triazoles: In alkaline conditions, such as in the presence of aqueous sodium hydroxide, N-acylsemicarbazides readily cyclize to form 1,2,4-triazolin-5-one derivatives. researchgate.net This transformation is a common strategy for the synthesis of this class of heterocycles. researchgate.net
1,3,4-Oxadiazoles: Conversely, in an acidic medium, the cyclization of N-acylsemicarbazides leads to the formation of 2-amino-1,3,4-oxadiazoles. researchgate.net Reagents like phosphorus oxychloride are effective for this transformation, driving the dehydration and subsequent ring closure. researchgate.net
1,3,4-Thiadiazoles: While direct synthesis from 1,4-dibenzoylsemicarbazide is less commonly detailed, the analogous thiosemicarbazide (B42300) derivatives are well-established precursors for thiadiazoles. ajchem-b.com The greater chemical versatility of the thione group in thiosemicarbazides compared to the keto group in semicarbazides facilitates cyclization to thiadiazole systems. ajchem-b.comirjmets.com
Pyrazoles: Semicarbazide (B1199961) derivatives can be utilized in the synthesis of pyrazoles and pyrazolones. For instance, reaction with β-oxo-esters can lead to the formation of pyrazolone (B3327878) rings. at.uaontosight.ai
The following table summarizes the formation of different heterocyclic systems from semicarbazide precursors under various conditions.
| Precursor | Reagent/Condition | Heterocyclic Product |
| N-Acylsemicarbazides | Alkaline (e.g., aq. NaOH) | 1,2,4-Triazolin-5-ones researchgate.net |
| N-Acylsemicarbazides | Acidic (e.g., POCl₃) | 2-Amino-1,3,4-oxadiazoles researchgate.net |
| Semicarbazide Derivatives | β-Oxo-esters | Pyrazolones at.ua |
| Thiosemicarbazide Derivatives | Acid/Base Catalysis | 1,3,4-Thiadiazoles ajchem-b.com |
Acid-catalyzed intramolecular cyclization is a fundamental process for converting open-chain structures like 1,4-dibenzoylsemicarbazide derivatives into stable heterocyclic rings. frontiersin.org The general mechanism involves the protonation of a carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon. nih.gov This is followed by an intramolecular nucleophilic attack from a nitrogen atom within the semicarbazide backbone.
The key steps in the acid-catalyzed cyclization to form a 1,3,4-oxadiazole (B1194373) from a 1,4-diacylsemicarbazide are:
Protonation: A Brønsted acid protonates one of the benzoyl carbonyl oxygens, making the corresponding carbon atom more susceptible to nucleophilic attack. frontiersin.orgnih.gov
Intramolecular Nucleophilic Attack: A lone pair of electrons from a nitrogen atom of the semicarbazide chain attacks the activated carbonyl carbon. mdpi.com
Dehydration: The resulting tetrahedral intermediate eliminates a molecule of water. This step is often the driving force for the reaction, leading to the formation of the stable, aromatic heterocyclic ring. researchgate.net
The use of strong acids or dehydrating agents like phosphorus oxychloride facilitates this process, ensuring high yields of the cyclized product. researchgate.net The choice of catalyst can be critical; for instance, silica-supported perchloric acid has been shown to be an effective and environmentally friendly catalyst for certain intramolecular cyclizations. frontiersin.org
Nucleophilic Addition Reactions at Carbonyl Centers
The carbonyl carbons in the two benzoyl groups of 1,4-dibenzoylsemicarbazide are electrophilic centers and are susceptible to nucleophilic attack. masterorganicchemistry.comsavemyexams.com Due to the electron-withdrawing nature of the adjacent nitrogen atoms and the resonance stabilization of the amide groups, the reactivity of these carbonyls is moderated compared to simple ketones.
The general mechanism for nucleophilic addition involves the attack of a nucleophile on the partially positive carbonyl carbon, leading to the formation of a tetrahedral intermediate where the oxygen atom bears a negative charge. masterorganicchemistry.comchemistryguru.com.sg This intermediate is then typically protonated to yield the final addition product. savemyexams.com
Reactions with strong nucleophiles, such as organometallic reagents or hydrides, can lead to the addition across the C=O double bond. masterorganicchemistry.com However, the amide resonance can make these carbonyls less reactive than those in aldehydes and ketones. The outcome of such reactions can be influenced by steric hindrance and the specific reaction conditions employed.
Derivatization and Functional Group Interconversions
1,4-Dibenzoylsemicarbazide can serve as a scaffold for further chemical modifications. The N-H protons of the semicarbazide backbone are acidic and can be removed by a base, allowing for alkylation or acylation at the nitrogen atoms.
Functional group interconversions can also be performed on the benzoyl rings, provided the reagents used are compatible with the semicarbazide core. For example, electrophilic aromatic substitution reactions could modify the phenyl rings, although the amide groups would act as deactivating substituents. More commonly, derivatization involves the semicarbazide chain itself, often as a prelude to the cyclization reactions discussed previously. vanderbilt.edu
Degradation Pathways and Chemical Stability Studies (e.g., Thermal Processes)
The thermal stability of a compound like 1,4-dibenzoylsemicarbazide is a critical parameter, particularly for its storage and application in syntheses conducted at elevated temperatures. Thermal degradation studies, often performed using thermogravimetric analysis (TGA), can reveal the temperatures at which the compound starts to decompose and the kinetics of this process. nasa.govresearchgate.net
For complex organic molecules, thermal degradation often occurs in multiple steps. nih.govmdpi.com The initial weight loss may correspond to the loss of weakly bound molecules or the cleavage of the weakest bonds in the structure. For 1,4-dibenzoylsemicarbazide, the initial degradation would likely involve the cleavage of the amide bonds or the N-N bond. Pyrolysis in an inert atmosphere would lead to the formation of various volatile products, such as carbon monoxide, carbon dioxide, and benzonitrile, with a stable char residue remaining at high temperatures. nasa.gov The presence of aromatic rings and amide functionalities generally imparts a higher thermal stability compared to aliphatic analogues. mdpi.com
The degradation pattern is highly dependent on the heating rate and the atmosphere (e.g., air or inert gas). nih.gov In the presence of oxygen, oxidative degradation will occur, typically at lower temperatures than pyrolysis.
Coordination Chemistry of N,n Dibenzoyl Semicarbazide Ligands and Their Metal Complexes
Role as Precursors for Metal-Based Nanomaterials
The use of single-source precursors is a burgeoning area in materials science for the synthesis of well-defined metal-based nanomaterials. Metal complexes of organic ligands, such as semicarbazones, are attractive candidates for this approach as the ligand can be tailored to decompose at specific temperatures, influencing the size, morphology, and composition of the resulting nanoparticles. In principle, metal complexes of 1,4-dibenzoyl semicarbazide (B1199961) could serve as effective single-source precursors for the generation of metal or metal oxide nanoparticles.
The thermal decomposition of such complexes would involve the breakdown of the ligand framework, leaving behind the metallic component which can then nucleate and grow into nanoparticles. The benzoyl groups in the 1,4-dibenzoyl semicarbazide ligand would be expected to decompose into gaseous products at elevated temperatures, facilitating the formation of pure metallic or metal oxide phases. The nature of the metal ion and the coordination environment within the complex would be critical factors in determining the decomposition pathway and the characteristics of the final nanomaterial. For instance, thermal decomposition in an inert atmosphere would likely yield metallic nanoparticles, while decomposition in the presence of oxygen would favor the formation of metal oxides.
Table of Potential Nanomaterials from 1,4-Dibenzoyl Semicarbazide Metal Complexes
Given the absence of specific experimental data for 1,4-dibenzoyl semicarbazide metal complexes as nanomaterial precursors, the following table is a hypothetical representation of potential outcomes based on the general behavior of related semicarbazone complexes.
| Metal Ion | Potential Nanomaterial | Potential Synthesis Method | Potential Characteristics |
| Cu(II) | CuO or Cu nanoparticles | Thermal decomposition | Dependent on atmosphere (oxide in air, metallic in inert) |
| Ni(II) | NiO or Ni nanoparticles | Thermal decomposition | Crystalline nanoparticles |
| Zn(II) | ZnO nanoparticles | Thermal decomposition | Wurtzite or zinc-blende structures |
| Co(II) | CoO, Co3O4, or Co nanoparticles | Thermal decomposition | Phase dependent on temperature and atmosphere |
This table is illustrative and based on general principles of thermal decomposition of metal complexes. Specific experimental validation for 1,4-dibenzoyl semicarbazide complexes is required.
Ligand Reactivity within Coordination Spheres
The reactivity of a ligand can be significantly altered upon coordination to a metal center. The metal ion can act as a Lewis acid, polarizing the ligand and making it more susceptible to nucleophilic or electrophilic attack. Furthermore, the geometry imposed by the coordination sphere can bring reactive centers into proximity, facilitating intramolecular reactions. For the 1,4-dibenzoyl semicarbazide ligand, several modes of reactivity within a coordination sphere could be envisioned, although specific studies on this compound are lacking.
A significant area of ligand reactivity for related semicarbazide derivatives involves intramolecular cyclization reactions. For instance, some 1,4-disubstituted semicarbazides have been shown to undergo acid-catalyzed intramolecular cyclization to form heterocyclic compounds like oxadiazoles. While this has been demonstrated for the free ligand, coordination to a metal ion could potentially template or catalyze such a transformation. The geometry of the complex would play a crucial role in determining the feasibility and outcome of such a cyclization.
Despite these possibilities, a review of the available scientific literature does not yield specific examples of studies on the reactivity of the 1,4-dibenzoyl semicarbazide ligand itself when coordinated to a metal ion. Research on other coordinated semicarbazone ligands has shown various transformations, but direct extrapolation to the 1,4-dibenzoyl derivative would be speculative without experimental evidence.
Table of Potential Ligand Reactions for Coordinated 1,4-Dibenzoyl Semicarbazide
The following table outlines hypothetical reactions that the 1,4-dibenzoyl semicarbazide ligand could undergo within a coordination sphere, based on general principles of ligand reactivity.
| Reaction Type | Potential Reagents/Conditions | Potential Product |
| Hydrolysis | Acid or base catalysis | Cleavage of amide/imide bonds |
| Intramolecular Cyclization | Heat or acid/base catalysis | Formation of heterocyclic rings (e.g., oxadiazoles) |
| Reaction at Carbonyl Group | Nucleophiles | Addition to the carbonyl carbon |
| Reaction at Hydrazine (B178648) Moiety | Electrophiles/Oxidizing agents | Functionalization or oxidation of nitrogen atoms |
This table is speculative and intended to highlight potential areas of reactivity. Experimental investigation is necessary to confirm these possibilities for coordinated 1,4-dibenzoyl semicarbazide.
Applications of N,n Dibenzoyl Semicarbazide Derivatives in Chemical Science and Technology
Utilization as Versatile Synthetic Intermediates for Organic Synthesis
N,N'-Dibenzoyl semicarbazide (B1199961) and its analogs serve as crucial building blocks in the synthesis of a wide array of heterocyclic compounds. The presence of multiple reactive sites allows for diverse chemical transformations, making them valuable intermediates for creating more complex molecules. researchgate.netontosight.ai Semicarbazide derivatives are key precursors in the synthesis of various heterocycles like triazoles, oxadiazoles, and thiadiazoles. rroij.com For instance, the condensation of semicarbazides with carbonyl compounds is a fundamental step in the formation of semicarbazones, which are themselves important intermediates in organic synthesis. numberanalytics.comcore.ac.uk
Research has demonstrated the utility of semicarbazide derivatives in the preparation of pharmacologically active compounds. ontosight.airroij.com For example, they are used in the synthesis of compounds with potential antimicrobial, anticonvulsant, and anticancer activities. ontosight.airroij.com The synthesis of N-benzoyl-N′-[5-(2′-substituted phenyl)-2-furoyl] semicarbazide derivatives has been reported, showcasing their potential as insecticides and anticancer agents.
The reactivity of the semicarbazide moiety can be finely tuned by the nature of the substituents on the nitrogen atoms. The benzoyl groups in 1,4-dibenzoylsemicarbazide, for instance, influence the electronic properties and steric hindrance around the reactive centers, thereby guiding the outcome of chemical reactions. Studies have explored the decomposition of 1,4-dibenzoylsemicarbazide and its thio-analogue under alkaline conditions, revealing pathways to form triazole derivatives. jst.go.jpresearchgate.net
Applications in Polymer Chemistry and Oligomerization Processes (e.g., Covalent Template-Directed Oligomerization)
In the realm of polymer chemistry, semicarbazide derivatives have emerged as key players in the development of sequence-defined oligomers and polymers. One of the most significant applications is in covalent template-directed oligomerization. This powerful technique allows for the synthesis of oligomers with a predefined sequence and length, mimicking natural processes like DNA replication.
The formation of semicarzone linkages through the reaction of a semicarbazide with an aldehyde or ketone is a reversible covalent bond that can be exploited in this process. This reversible nature allows for error correction and the assembly of monomers along a template strand. Specifically, semicarbazone-based chemistry has been successfully employed in the "attach/cleave" step of covalent template-directed synthesis. In this approach, monomers are attached to a template via semicarbazone formation, polymerized, and then cleaved to release the new oligomer.
This methodology has been utilized to synthesize various oligomers, demonstrating the potential to create synthetic informational macromolecules. The efficiency of these template-directed polymerizations can be high, leading to the formation of products with well-defined structures.
Materials Science Applications
The versatile chemical nature of N,N'-dibenzoyl semicarbazide derivatives also lends them to applications in materials science, where their properties can be harnessed to create functional materials.
Chemosensors
Chemosensors are molecules designed to detect specific analytes, such as ions or neutral molecules, through a measurable signal, often a change in color or fluorescence. nih.gov Semicarbazone derivatives, which can be readily synthesized from semicarbazides, have been extensively investigated as chemosensors. numberanalytics.comcore.ac.uk The imine linkage (-C=N-) and the adjacent amide or thioamide groups in semicarbazones provide excellent coordination sites for metal ions. researchgate.netrroij.com
Upon binding with a specific analyte, the electronic properties of the semicarbazone molecule are altered, leading to a change in its absorption or emission spectrum. This change serves as the sensing signal. While a broad range of semicarbazone-based chemosensors have been developed for various ions, specific research detailing the use of 1,4-dibenzoylsemicarbazide itself as a direct chemosensor is limited in publicly available literature. However, its derivatives, particularly those formed by reaction with appropriate aldehydes or ketones, hold significant potential in this field. For instance, quinoline-based thiosemicarbazones have been reported as colorimetric chemosensors for fluoride (B91410) and cyanide ions. nih.gov The general principle involves the interaction of the analyte with the semicarbazone moiety, which perturbs the intramolecular charge transfer (ICT) within the molecule, resulting in a detectable optical response.
Table 1: Examples of Semicarbazone-Based Chemosensors
| Semicarbazone Derivative | Analyte Detected | Detection Method |
| Quinoline-based thiosemicarbazones | Fluoride and Cyanide ions | Colorimetric |
| General semicarbazones | Various metal ions | Colorimetric/Fluorometric |
This table provides examples of the broader class of semicarbazone derivatives as chemosensors, as direct application of 1,4-dibenzoylsemicarbazide is not widely reported.
Adhesives
There is limited direct evidence in the reviewed scientific literature specifically identifying "Semicarbazide, 1,4-dibenzoyl-" as a primary component in adhesive formulations. However, the chemical structure of semicarbazide derivatives suggests potential functionalities that could be relevant in adhesive technology. The presence of polar amide groups and the potential for hydrogen bonding could contribute to adhesive properties.
In a broader context, related compounds are mentioned in patent literature for adhesive applications. For example, a patent for improved adhesives and sealants mentions p-toluene sulfonyl semicarbazide as a conventional chemical blowing agent, which can be used in the formulation of expandable plastic materials for adhesives. adhesiveapps.com While this does not directly implicate 1,4-dibenzoylsemicarbazide, it points to the utility of the semicarbazide class of compounds in the adhesives industry. The development of nature-inspired skin adhesives often relies on covalent and non-covalent interactions, areas where appropriately functionalized semicarbazides could theoretically play a role. scispace.com
Flame Retardants
The use of "Semicarbazide, 1,4-dibenzoyl-" as a flame retardant is not extensively documented in the primary scientific literature. Flame retardants are compounds added to materials to inhibit, suppress, or delay the production of flames to prevent the spread of fire. itcilo.org They can function through various mechanisms, such as releasing water upon heating, forming a protective char layer, or quenching radical reactions in the gas phase. itcilo.org
While some nitrogen-containing compounds can act as flame retardants, there is no specific data found to suggest that 1,4-dibenzoylsemicarbazide is used for this purpose. Patent literature does mention halogenated or phosphorous-based flame retardants, but not specifically dibenzoyl semicarbazide derivatives. omu.edu.tr The general class of semicarbazides is not commonly listed among the major categories of flame retardants, which include compounds based on minerals, phosphorus, nitrogen, and halogens.
Thermal Stabilizers
Thermal stabilizers are additives used to prevent the degradation of polymers at high temperatures during processing or use. eupegypt.comresearchgate.net The thermal degradation of polymers like PVC is often an autocatalytic process involving the elimination of acidic byproducts, which further catalyze degradation. google.com Stabilizers work by neutralizing these byproducts, scavenging free radicals, or deactivating reactive sites on the polymer chain. eupegypt.com
There is no direct and widespread evidence in the reviewed literature for the application of "Semicarbazide, 1,4-dibenzoyl-" as a primary thermal stabilizer for common polymers. The field of thermal stabilizers is dominated by metal soaps (e.g., calcium/zinc stearates), organotin compounds, and lead-based stabilizers. researchgate.netgoogle.com While some organic compounds are investigated as "green" alternatives, specific data for 1,4-dibenzoylsemicarbazide is scarce. A patent for a thermal stabilizer for polyester (B1180765) mentions the use of rare earth compounds and other traditional stabilizers like hindered phenols and phosphites, but does not include semicarbazide derivatives. google.com Another patent mentions a semicarbazide composition but focuses on its role in aqueous polymer compositions rather than as a high-temperature thermal stabilizer.
Anticorrosion Agents
N,N'-Dibenzoyl semicarbazide derivatives are recognized for their potential as effective corrosion inhibitors for various metals and alloys, particularly in acidic environments. Their inhibitory action is primarily attributed to their ability to adsorb onto the metal surface, forming a protective barrier that isolates the metal from the corrosive medium. researchgate.nettsijournals.com This adsorption occurs through the electron-rich centers in the molecule, such as the oxygen and nitrogen atoms of the semicarbazide backbone, as well as the π-electrons of the benzoyl groups. researchgate.net The resulting adsorbed layer impedes the electrochemical processes of corrosion, namely the anodic dissolution of the metal and the cathodic reduction reactions.
The effectiveness of these compounds as corrosion inhibitors is influenced by several factors, including the concentration of the inhibitor, the temperature of the corrosive environment, and the specific nature of the metal and the acid. Research on structurally related compounds provides insight into the potential performance of 1,4-dibenzoyl semicarbazide derivatives.
For instance, studies on 1-benzoyl-4-phenyl-3-thiosemicarbazide, a compound with a similar structural framework, have demonstrated significant corrosion inhibition for carbon steel in phosphoric acid. researchgate.net The inhibition efficiency of this compound was found to increase with its concentration, reaching up to 95% at a concentration of 21 x 10⁻⁶ M. researchgate.net This suggests that a higher concentration leads to greater surface coverage by the inhibitor molecules. Conversely, the inhibition efficiency was observed to decrease with an increase in temperature, a common phenomenon for physically adsorbed inhibitors. researchgate.net This derivative was classified as a mixed-type inhibitor, meaning it affects both the anodic and cathodic reactions of the corrosion process. researchgate.net The adsorption of this molecule on the carbon steel surface was found to follow the Langmuir adsorption isotherm, indicating the formation of a monolayer of the inhibitor on the metal. researchgate.net
Table 1: Inhibition Efficiency of 1-Benzoyl-4-phenyl-3-thiosemicarbazide on Carbon Steel in 2N H₃PO₄ at Different Concentrations and Temperatures
| Concentration (M) | Temperature (°C) | Inhibition Efficiency (%) |
|---|---|---|
| 5 x 10⁻⁶ | 25 | 85.2 |
| 10 x 10⁻⁶ | 25 | 90.1 |
| 15 x 10⁻⁶ | 25 | 92.5 |
| 21 x 10⁻⁶ | 25 | 95.0 |
| 21 x 10⁻⁶ | 35 | 91.8 |
| 21 x 10⁻⁶ | 45 | 88.3 |
| 21 x 10⁻⁶ | 55 | 84.6 |
Data sourced from a study on a structurally similar thiosemicarbazide (B42300) derivative. researchgate.net
Similarly, research on 4-benzyl-1-(4-oxo-4-phenylbutanoyl)thiosemicarbazide (BOT) as a corrosion inhibitor for mild steel in 1.0 M HCl demonstrated good inhibitory efficacy. mdpi.com The inhibition efficiency increased with the concentration of the inhibitor, reaching 92.5% at 500 ppm. mdpi.com The study also highlighted the stability of the protective film over time, with inhibition efficiency peaking after 10 hours of immersion. mdpi.com The adsorption of BOT on the mild steel surface was found to involve both physisorption and chemisorption and followed the Langmuir adsorption isotherm. mdpi.com
Table 2: Inhibition Efficiency of 4-benzyl-1-(4-oxo-4-phenylbutanoyl)thiosemicarbazide (BOT) on Mild Steel in 1.0 M HCl at 303 K
| Concentration (ppm) | Exposure Time (h) | Inhibition Efficiency (%) |
|---|---|---|
| 500 | 1 | 77.8 |
| 500 | 5 | 96.2 |
| 500 | 10 | 96.8 |
| 500 | 24 | 85.3 |
| 500 | 48 | 77.9 |
Data sourced from a study on a related thiosemicarbazide derivative. mdpi.com
Theoretical studies using quantum chemical calculations have further elucidated the mechanism of corrosion inhibition by semicarbazide derivatives. tsijournals.com These studies indicate that the adsorption of these molecules onto the metal surface is a spontaneous process. tsijournals.com The electronic properties of the molecules, such as the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), are correlated with their inhibition efficiency. tsijournals.com A higher HOMO energy indicates a greater ability of the molecule to donate electrons to the vacant d-orbitals of the metal, leading to stronger adsorption and better corrosion protection. tsijournals.com
Catalytic Roles in Organic Transformations
While N,N'-Dibenzoyl Semicarbazide itself is not typically employed as a direct catalyst in organic reactions, its derivatives serve as valuable intermediates and building blocks in the synthesis of a wide range of heterocyclic compounds. researchgate.netajchem-b.com These heterocyclic products often possess significant biological and industrial applications. The semicarbazide backbone provides a versatile scaffold that can be readily cyclized to form various ring systems.
The synthesis of 1,4-disubstituted semicarbazides, including 1-benzoyl-4-phenyl semicarbazide, has been reported through the condensation of hydrazides with isocyanates. researchgate.net These semicarbazide derivatives can then undergo acid-catalyzed intramolecular cyclization to yield substituted 1,3,4-oxadiazoles. researchgate.net However, it has been noted that not all 1,4-disubstituted semicarbazides undergo this cyclization reaction under the same conditions. For instance, while 1-cinnamoyl-4-phenyl semicarbazide and 1-oleyl-4-phenyl semicarbazide readily cyclize, 1-benzoyl-4-phenyl semicarbazide was found to be resistant to cyclization under similar acidic conditions. researchgate.net
Furthermore, semicarbazide derivatives are utilized in condensation reactions with aldehydes and ketones to form semicarbazones. ajchem-b.comnih.gov These semicarbazones are not only important for their biological activities but can also serve as precursors for the synthesis of other heterocyclic systems. For example, the reaction of semicarbazide derivatives with α,β-unsaturated ketones (chalcones) can lead to the formation of pyrazoline derivatives, which are known for their diverse pharmacological properties. nih.gov
In a broader sense, the use of semicarbazide derivatives to facilitate the construction of complex molecular architectures can be considered a catalytic role, as they enable transformations that might otherwise be difficult to achieve. They act as key reagents that direct the course of a reaction towards a specific, desired product. While they are consumed in the reaction and are therefore not true catalysts in the classical sense, their role as essential precursors in the synthesis of functional molecules is a significant aspect of their application in organic chemistry.
Q & A
Q. What are the optimal synthetic routes for preparing 1,4-dibenzoyl-semicarbazide derivatives, and how are they validated?
Methodological Answer: 1,4-Dibenzoyl-semicarbazide derivatives are typically synthesized via nucleophilic addition reactions between benzoyl chloride derivatives and semicarbazide in polar aprotic solvents (e.g., DMSO or EtOH). Post-synthesis, structural validation relies on spectroscopic techniques:
- FTIR : Disappearance of ester C=O peaks (~1753 cm⁻¹) and emergence of amidic C=O (~1695–1664 cm⁻¹), NH₂ asymmetric/symmetric stretches (~3468–3398 cm⁻¹), and C=N imidazole ring vibrations (~1650–1620 cm⁻¹) .
- ¹H/¹³C NMR : Key signals include NH singlets (8.11–9.91 ppm) and aromatic proton resonances (~7.0–8.5 ppm). For example, in phenylsemicarbazide derivatives, the aromatic C-H stretch appears at ~3037 cm⁻¹ in FTIR .
Q. How can researchers confirm the purity and stability of 1,4-dibenzoyl-semicarbazide derivatives under experimental conditions?
Methodological Answer:
- Chromatography : Use HPLC with UV detection (λ = 254 nm) to monitor degradation products. For reactive intermediates like aldehydes, semicarbazide can act as a trapping agent, forming stable semicarbazone adducts detectable via retention time alignment with standards .
- Thermal Analysis : Differential scanning calorimetry (DSC) or thermogravimetric analysis (TGA) assesses decomposition temperatures, critical for storage conditions.
Advanced Research Questions
Q. How does semicarbazide modulate antibiotic susceptibility in microbiological assays, and what are the mechanistic implications?
Methodological Answer: Semicarbazide acts as a microbiological antagonist, altering antibiotic efficacy through competitive inhibition. For example:
- Aminoglycosides (e.g., streptomycin) : Semicarbazide reduces inhibitory concentrations (IC₅₀) by ~50% in Bacillus subtilis assays, likely via interference with ribosomal binding sites. Dose-dependent effects are observed (1.5–10.0 µg/mL) .
- Penicillins : At 0.5–10.0 µg/mL, semicarbazide enhances Staphylococcus aureus susceptibility to penicillin G by destabilizing β-lactamase activity .
Contradictions : Variable IC₅₀ values across studies suggest strain-specific responses or pH-dependent interactions (optimal activity at pH 9–13) .
Q. What role does semicarbazide play in trapping reactive aldehydes during metabolic studies, and how is this applied analytically?
Methodological Answer: Semicarbazide forms stable adducts with α,β-unsaturated aldehydes (e.g., cis-2-butene-1,4-dial), enabling their detection in microsomal metabolism studies:
- Protocol : Incubate microsomes with NADPH and semicarbazide (1–5 mM). Extract adducts via SPE and analyze by HPLC-MS, comparing retention times and fragmentation patterns to synthetic standards .
- Limitations : False positives may arise from endogenous aldehydes; use isotopically labeled semicarbazide (e.g., ¹⁵N) to distinguish adducts .
Q. How can kinetic isotope effects (KIEs) elucidate the hydrolysis mechanism of semicarbazide by urease?
Methodological Answer:
- Experimental Design : Compare hydrolysis rates of ¹⁴N/¹⁵N-labeled semicarbazide using stopped-flow spectrophotometry. Measure KIEs at both the leaving (N1) and non-leaving (N2) nitrogen atoms.
- Findings : A KIE >1.0 at N1 indicates rate-limiting tetrahedral intermediate breakdown, while KIE <1.0 at N2 suggests spontaneous post-catalytic dissociation. This dual-probe approach distinguishes concerted vs. stepwise mechanisms .
Q. What are the challenges in designing semicarbazide-based semiconducting materials, and how are they addressed?
Methodological Answer: Semicarbazones (e.g., N-benzylidene derivatives) exhibit tunable electrical conductivity but face stability issues:
- Synthesis : Optimize substituents (e.g., methoxy or methyl groups) to enhance conjugation. For example, N-(2-hydroxy-3-methoxy-5-methylbenzylidene)semicarbazide shows improved thermal stability (decomposition >200°C) .
- Characterization : Use DFT calculations to correlate HOMO-LUMO gaps with conductivity measurements (four-point probe technique). Discrepancies between theoretical and experimental bandgaps may arise from crystallinity defects .
Data Contradictions and Resolution Strategies
Q. Why do semicarbazide-antibiotic interaction studies report conflicting IC₅₀ values across bacterial strains?
Resolution Strategies :
- Standardize Assay Conditions : Control pH (9–13 enhances semicarbazide activity) and pre-incubation times (30–180 min variations impact results) .
- Strain-Specific Profiling : Use ATCC reference strains (e.g., Bacillus subtilis ATCC 6633) to minimize genetic variability .
Q. How can researchers mitigate false positives in semicarbazide-aldehyde adduct detection?
Resolution Strategies :
- Isotopic Labeling : Synthesize ¹³C-labeled aldehydes as internal standards.
- Multidimensional Chromatography : Combine HPLC with GC-MS to confirm adduct identity via orthogonal retention indices .
Tables for Key Experimental Parameters
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
